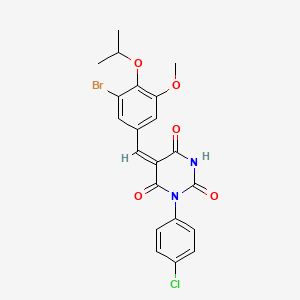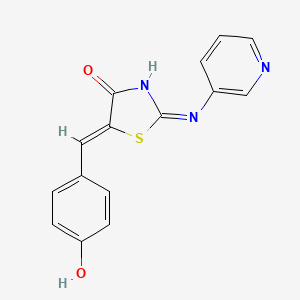![molecular formula C20H28N2O5 B6121031 1-(methoxyacetyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6121031.png)
1-(methoxyacetyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methoxyacetyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as MAP-4 or MAP4 and is a piperidine derivative.
Mécanisme D'action
The mechanism of action of MAP-4 is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. MAP-4 has also been shown to have an affinity for certain receptors in the brain, including the sigma-1 receptor.
Biochemical and physiological effects:
MAP-4 has been shown to have several biochemical and physiological effects. It has been found to increase the release of certain neurotransmitters in the brain, including dopamine and acetylcholine. MAP-4 has also been shown to have antioxidant properties and can protect against oxidative stress. Additionally, MAP-4 has been found to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using MAP-4 in lab experiments is its potential as a therapeutic agent. It has shown promising results in preclinical studies and may be useful in the development of new treatments for neurological disorders. However, there are also several limitations to using MAP-4 in lab experiments. One of the main limitations is the complexity of the synthesis process, which can make it difficult to obtain large quantities of the compound. Additionally, there is still much that is not yet known about the mechanism of action of MAP-4, which can make it challenging to design experiments that effectively test its efficacy.
Orientations Futures
There are several future directions for research on MAP-4. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, researchers are exploring the potential of MAP-4 as a treatment for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. There is also interest in exploring the use of MAP-4 as an analgesic and anesthetic agent. Further research is needed to fully understand the mechanism of action of MAP-4 and its potential as a therapeutic agent.
In conclusion, MAP-4 is a chemical compound that has shown promising results in scientific research, particularly in the field of neuroscience. Its potential as a therapeutic agent has generated significant interest, and researchers are continually exploring new avenues for its use. While there are still many unanswered questions about the mechanism of action of MAP-4, the future looks promising for this intriguing compound.
Méthodes De Synthèse
The synthesis of MAP-4 is a complex process that involves several steps. The first step involves the synthesis of 5-methoxy-2-(1-pyrrolidinylcarbonyl)phenol. This compound is then reacted with 1-(methoxyacetyl)-4-piperidone to form MAP-4. The synthesis of MAP-4 is a challenging process, and researchers are continually exploring new methods to improve the yield and purity of the compound.
Applications De Recherche Scientifique
MAP-4 has shown promising results in scientific research, particularly in the field of neuroscience. It has been found to have potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. MAP-4 has also been studied for its potential as an analgesic and anesthetic agent.
Propriétés
IUPAC Name |
2-methoxy-1-[4-[5-methoxy-2-(pyrrolidine-1-carbonyl)phenoxy]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-25-14-19(23)21-11-7-15(8-12-21)27-18-13-16(26-2)5-6-17(18)20(24)22-9-3-4-10-22/h5-6,13,15H,3-4,7-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUSDSISKPNEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)OC)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxyacetyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(2-hydroxy-6-methyl-3-pyridinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6120952.png)
![N,1-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6120956.png)
![2-[4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6120961.png)
![3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6120968.png)

![2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120986.png)
![3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6120993.png)

![3-[1-(2H-indazol-2-ylacetyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121001.png)
![4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile](/img/structure/B6121004.png)
![2-[2-({4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6121008.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121013.png)
![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B6121016.png)
![methyl 4-(4-{2-[(cyclopropylamino)carbonyl]-5-methoxyphenoxy}-1-piperidinyl)pentanoate](/img/structure/B6121022.png)